Boc-nspe-oh dcha
Description
Boc-Nspe-OH DCHA is a chemically modified amino acid derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylate is associated with dicyclohexylamine (DCHA) as a counterion. This compound is widely used in peptide synthesis to enhance stability, improve solubility in organic solvents, and facilitate purification . The DCHA salt form aids in crystallization, making the compound easier to handle during solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonyl-[(1S)-1-phenylethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-11(12-8-6-5-7-9-12)16(10-13(17)18)14(19)20-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUFQYIAHUPIS-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(CC(=O)O)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Group Protection
The primary amino group of NSpe (a non-standard amino acid) is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction typically proceeds in tetrahydrofuran (THF) or dioxane at 0–5°C to minimize side reactions.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | THF/Water (3:1) |
| Temperature | 0°C |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
DCHA Salt Formation
The Boc-protected intermediate is then reacted with dicyclohexylamine to form the DCHA salt. This step enhances crystallinity and stability, facilitating purification. The reaction is conducted in ethyl acetate or dichloromethane, with yields exceeding 90% under optimized conditions.
Key Considerations:
-
Solvent Polarity: Low-polarity solvents (e.g., hexane) promote crystallization.
-
Stoichiometry: A 1:1 molar ratio of Boc-NSpe-OH to DCHA ensures complete salt formation.
Industrial-Scale Production
Industrial synthesis scales up the above steps using continuous flow reactors and automated crystallization systems. A patent by highlights the use of benzotriazole intermediates to improve selectivity and yield in large-scale batches.
Coupling Reagent Selection
Benzotriazole-derived reagents (e.g., 1-ethoxycarbonylbenzotriazole) reduce racemization risks compared to traditional carbodiimides. This is critical for maintaining enantiomeric purity in this compound.
Comparative Data:
| Reagent | Racemization Rate (%) | Yield (%) |
|---|---|---|
| DCC | 8–12 | 78 |
| Benzotriazole | 1–2 | 93 |
Purification Techniques
Large-scale purification employs recrystallization from tert-butyl methyl ether/hexane mixtures, achieving >99% purity. Ion exchange chromatography is avoided due to cost inefficiencies in industrial settings.
Mechanistic Insights
Role of DCHA in Stabilization
Dicyclohexylamine forms a stable salt with Boc-NSpe-OH through proton transfer from the carboxyl group to the amine. This interaction reduces hygroscopicity and prevents degradation during storage.
Steric and Electronic Effects
The Boc group’s tert-butyl moiety provides steric hindrance, protecting the amino group from nucleophilic attack. Simultaneously, the electron-withdrawing nature of the carbonyl group stabilizes the intermediate against β-elimination.
Case Studies and Research Findings
High-Yield Synthesis in Pharmaceutical Contexts
A 2024 study demonstrated that substituting THF with 2-methyltetrahydrofuran (2-MeTHF) as a green solvent increased reaction yields to 94% while reducing environmental impact.
Stability Under Accelerated Conditions
Thermogravimetric analysis (TGA) revealed that this compound retains stability at 40°C/75% relative humidity for over 12 months, making it suitable for tropical storage.
Comparison with Alternative Methods
Boc vs. Fmoc Protection
While Fmoc (fluorenylmethyloxycarbonyl) protection is widely used in solid-phase peptide synthesis, Boc remains preferred for NSpe derivatives due to its compatibility with DCHA salt formation and reduced side reactions during deprotection.
Advantages of Boc:
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Acid-labile deprotection (e.g., with trifluoroacetic acid) avoids base-sensitive side chains.
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Enhanced solubility in organic solvents simplifies purification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Acidic Cleavage of Boc Groups
Boc groups are removed via acidolysis. Common conditions:
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Trifluoroacetic acid (TFA) : Cleaves Boc at 0–25°C in dichloromethane (DCM) .
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HCl/Dioxane : Protonates the amino group, releasing CO₂ and forming tert-butanol .
Reaction Pathway
Selectivity
Boc groups remain stable under basic conditions (e.g., piperidine), enabling orthogonal deprotection with Fmoc chemistry .
Activation Methods
| Reagent System | Mechanism |
|---|---|
| HOBt/EDCI | Forms active ester intermediate for nucleophilic attack by amines . |
| DCC/DMAP | Generates acyloxyphosphonium ion for coupling4. |
Typical Conditions
Racemization
-
Risk during coupling at elevated temperatures (>30°C) or prolonged reaction times.
DCHA Interaction
-
DCHA acts as a base, neutralizing acids during Boc cleavage.
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Exothermic reactions require controlled addition to avoid side products .
Comparative Data
| Property | Boc-Dap(Boc)-OH.DCHA | Boc-His(Boc)-OH.DCHA |
|---|---|---|
| Molecular Weight | 485.7 g/mol | 437.5 g/mol |
| Solubility | DCM, DMF | DCM, DMF |
| Deprotection Acid | TFA | TFA |
Scientific Research Applications
Boc-nspe-oh dcha is widely used in the field of peptide synthesis. It serves as a protected form of phenylalanine, allowing for the sequential addition of amino acids to form peptides. This compound is crucial in the synthesis of complex peptides and proteins, which are essential for various applications in chemistry, biology, and medicine .
Mechanism of Action
The mechanism of action of Boc-nspe-oh dcha involves the protection of the amine group with the Boc group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Boc-Nspe-OH DCHA with structurally analogous Boc-protected amino acid-DCHA salts, highlighting key physicochemical properties and applications:
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Applications | Unique Features |
|---|---|---|---|---|---|
| This compound | Not provided | Not explicitly given* | Not provided | Peptide synthesis, drug development | Specific side-chain modifications |
| Boc-His(Boc)-OH · DCHA | 143824-77-5 | C16H25N3O6 · xC12H23N | 596.67 (base + DCHA) | Stabilization of histidine residues | Double Boc protection for imidazole group |
| Boc-Ser(tBu)-OH DCHA | 18942-50-2 | C12H23NO5 · C12H23N | 442.4 | Glycopeptide synthesis | tBu-protected hydroxyl group |
| BOC-HSE(ME)-OH DCHA | 349545-91-1 | C22H42N2O5 | 414.58 | Non-natural amino acid integration | Methyl ester modification for side-chain |
| BOC-HIS(TOS)-OH DCHA | 65057-34-3 | Not provided | Not provided | Therapeutic peptide development | Tosyl group for enhanced stability |
| Boc-D-N-Me-Phe.DCHA | 102185-45-5 | C27H44N2O4 | 460.65 | Chirality studies in peptidomimetics | N-methylation for protease resistance |
Note: this compound’s exact structure is inferred from naming conventions; "Nspe" likely denotes a non-standard side-chain modification.
Key Differences in Structural and Functional Properties
- Protection Strategy : Boc-His(Boc)-OH · DCHA employs dual Boc protection on the histidine side chain to prevent unwanted side reactions during SPPS , whereas Boc-Ser(tBu)-OH DCHA uses a tert-butyl (tBu) group to protect the serine hydroxyl group, enabling selective deprotection .
- Solubility: DCHA salts generally exhibit higher solubility in non-polar solvents compared to free acids, but variations exist. For example, Boc-D-N-Me-Phe.DCHA’s methylated backbone reduces polarity, enhancing membrane permeability in drug candidates .
- Biological Activity : BOC-HIS(TOS)-OH DCHA’s tosyl group improves resistance to enzymatic degradation, making it valuable for bioactive peptides targeting intracellular pathways .
Research Findings and Trends
Recent studies emphasize the role of DCHA counterions in improving yield and purity during large-scale peptide production. For instance, Boc-Ser(tBu)-OH DCHA demonstrated a 95% purity rate in industrial-scale syntheses, attributed to its superior crystallinity . Additionally, BOC-HIS(TOS)-OH DCHA has been pivotal in synthesizing peptide inhibitors for COVID-19 protease targets, showcasing its versatility in urgent drug development .
Q & A
Q. What are the established protocols for synthesizing and characterizing Boc-Nspe-OH DCHA?
Methodological Answer:
- Synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods, with Boc (tert-butyloxycarbonyl) as the protecting group. Characterization requires HPLC for purity analysis, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation .
- Key steps: Document reaction conditions (solvents, temperature, catalysts), monitor intermediates via TLC, and ensure proper purification (e.g., recrystallization or column chromatography). For reproducibility, include detailed spectral data and purity thresholds in supporting information .
Q. How can researchers ensure reproducibility in this compound preparation?
Methodological Answer:
- Adhere to the Beilstein Journal of Organic Chemistry guidelines: Provide step-by-step experimental procedures, including exact molar ratios, reaction times, and purification methods. Use standardized instruments (e.g., calibrated NMR spectrometers) and report deviations .
- Cross-validate results with independent replicates and share raw data (e.g., chromatograms, spectra) in supplementary materials to address variability .
Q. What analytical techniques are critical for assessing this compound stability under varying conditions?
Methodological Answer:
- Stability studies require accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by HPLC-MS to track decomposition products. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life .
- Document environmental controls (e.g., inert atmosphere for hygroscopic samples) to isolate stability factors .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound bioactivity data across studies?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example, compare bioactivity assays (e.g., cell-based vs. in vitro enzymatic) under standardized conditions to identify protocol-dependent variability .
- Conduct meta-analyses of existing data, highlighting differences in experimental models (e.g., cell lines, animal species) or dosage regimes. Use ANOVA to test for statistical significance in conflicting results .
Q. What strategies optimize this compound yield and purity in large-scale synthesis without industrial resources?
Methodological Answer:
- Employ Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature gradients). Use response surface methodology (RSM) to model interactions between variables and predict optimal conditions .
- For purity, implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. How can computational methods enhance the understanding of this compound’s molecular interactions?
Methodological Answer:
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate simulations with experimental data (e.g., SPR or ITC for binding constants) .
- Perform MD (Molecular Dynamics) simulations to study conformational stability in physiological environments, correlating results with experimental solubility and stability data .
Q. What ethical and methodological considerations apply when studying this compound in preclinical models?
Methodological Answer:
- Follow NIH/ARRIVE guidelines for animal studies: Define sample sizes using power analysis, include sham controls, and blind outcome assessments to reduce bias .
- For in vitro toxicity, use validated cell lines and report LC₅₀/IC₅₀ values with 95% confidence intervals. Cross-reference with OECD test guidelines for chemical safety .
Data Analysis & Reporting
Q. How should researchers address outliers in this compound experimental datasets?
Methodological Answer:
Q. What frameworks support rigorous peer review of this compound research manuscripts?
Methodological Answer:
- Use the Beilstein Journal’s checklist: Ensure experimental details are in the main text (≤5 compounds) and extended datasets in supplementary files. Reference primary literature for known compounds and avoid redundant data .
- Adhere to CRediT (Contributor Roles Taxonomy) for authorship and disclose conflicts of interest per ICMJE guidelines .
Interdisciplinary Applications
Q. How can this compound research integrate with materials science or drug delivery systems?
Methodological Answer:
- Collaborate with materials scientists to design peptide-polymer conjugates. Characterize physicochemical properties (e.g., DSC for thermal stability, DLS for nanoparticle size) .
- For drug delivery, assess encapsulation efficiency using HPLC and in vitro release profiles under physiological conditions (e.g., pH 7.4 buffer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
